Journal Name:RSC Advances
Journal ISSN:2046-2069
IF:4.036
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ra
Year of Origin:2011
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:4667
Publishing Cycle:Continuously updated
OA or Not:Yes
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06656H
The mono- and binuclear azido terpyridine square-planar complexes of ionic formulas, [Pd2(N3)2L]2+ and [Pt(N3)L]+ (L = 1,4-bis(2,2′:6′,2′′-terpyridin-4′yl)benzene), underwent the catalyst-free [3 + 2] cycloaddition coupling with 4,4,4-trifluoro-2-butynoic acid at ambient temperature affording the corresponding triazolate complexes. A mixture of triazolate isomers was generated by these inorganic click reactions. An increase in the solubility of the compounds was achieved by replacing the azido ligand with a triazolato ligand. By calculating the vibrational modes and comparing the total electronic and zero-point energy values, the local minimum structures of the complexes and the nature of the predominant triazolate isomer were verified. The theoretical work was complemented with natural bond analysis to get an insight into the natural charge and electronic arrangement of the metal ion, the hybridization of M–L bonds and strength of M–N bonds.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06477H
The conversion of CO2 into CO as a substitute for processing fossil fuels to produce hydrocarbons is a sustainable, carbon neutral energy technology. However, the electrochemical reduction of CO2 into a synthesis gas (CO and H2) at a commercial scale requires an efficient electrocatalyst. In this perspective, a series of six new palladium complexes with the general formula [Pd(L)(Y)]Y, where L is a donor-flexible PYA, N2,N6-bis(1-ethylpyridin-4(1H)-ylidene)pyridine-2,6-dicarboxamide, N2,N6-bis(1-butylpyridin-4(1H)-ylidene)pyridine-2,6-dicarboxamide, or N2,N6-bis(1-benzylpyridin-4(1H)-ylidene)pyridine-2,6-dicarboxamide, and Y = OAc or Cl−, were utilized as active electrocatalysts for the conversion of CO2 into a synthesis gas. These palladium(II) pincer complexes were synthesized from their respective H-PYA proligands using 1,8-diazobicyclo[5.4.0]undec-7-ene (DBU) or sodium acetate as a base. All the compounds were successfully characterized by various physical methods of analysis, such as proton and carbon NMR, FTIR, CHN, and single-crystal XRD. The redox chemistry of palladium complexes toward carbon dioxide activation suggested an evident CO2 interaction with each Pd(II) catalyst. [Pd(N2,N6-bis(1-ethylpyridin-4(1H)-ylidene)pyridine-2,6-dicarboxamide)(Cl)]Cl showed the best electrocatalytic activity for CO2 reduction into a synthesis gas under the acidic condition of trifluoracetic acid (TFA) with a minimum overpotential of 0.40 V, a maximum turnover frequency (TOF) of 101 s−1, and 58% FE of CO. This pincer scaffold could be stereochemically tuned with the exploration of earth abundant first row transition metals for further improvements in the CO2 reduction chemistry.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA07567B
High-efficiency energy transfer (ET) from Sm3+ to Eu3+ leads to dominant red emission in Sm3+, Eu3+ co-doped single-phase cubic CeO2 phosphors. In this work, a series of Sm3+ singly and Sm3+/Eu3+ co-doped CeO2 cubic phosphors was successfully synthesized by solution combustion followed by heat treatment at 800 °C in air. The crystal structure, morphology, chemical element composition, and luminescence properties of the obtained phosphors were investigated using X-ray diffraction, scanning electron microscopy, energy-dispersive X-ray spectroscopy, and photoluminescence analysis. Under 360 nm excitation, the Sm3+ singly doped CeO2 phosphor emitted strong yellow-red light at 573 nm (4G5/2–6H5/2) and 615 nm (4G5/2–6H7/2). Meanwhile, the CeO2:Sm3+, Eu3+ phosphors showed the emission characteristic of both Sm3+ and Eu3+, with the highest emission intensity at 631 nm. The emission intensity of Sm3+ decreased with increasing Eu3+ content, suggesting the ET from Sm3+ to Eu3+ in the CeO2:Sm3+, Eu3+ phosphors. The decay kinetics of the 4G5/2–6H5/2 transition of Sm3+ in the CeO2:Sm3+, Eu3+ phosphors were investigated, confirming the high-efficiency ET from Sm3+ to Eu3+ (reached 84%). The critical distance of energy transfer (RC = 13.7 Å) and the Dexter theory analysis confirmed the ET mechanism corresponding to the quadrupole–quadrupole interaction. These results indicate that the high-efficiency ET from Sm3+ to Eu3+ in CeO2:Sm3+, Eu3+ phosphors is an excellent strategy to improve the emission efficiency of Eu3+.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06449B
The reduction of nitrogen oxides (NOx) to NH3, or N2 represents a crucial step in mitigating atmospheric NO3 and NO2 emissions, a significant contributor to air pollution. Among these reduction products, ammonia (NH3) holds particular significance due to its utility in nitrogen-based fertilizers and its versatile applications in various industrial processes. Platinum-based catalysts have exhibited promise in enhancing the rate and selectivity of these reduction reactions. In this study, we employ density functional theory (DFT) calculations to explore the catalytic potential of Pt nanoparticle (PtNP)-supported ZrO2 for the conversion of NO3 to NH3. The most favorable pathway for the NO3 reduction to NH3 follows a sequence, that is, NO3 → NO2 → NO → ONH → ONH2/HNOH → NH2/NH → NH2 → NH3, culminating in the production of valuable ammonia. The introduction of low-state Fe and Co dopants into the ZrO2 support reduces energy barriers for the most challenging rate-determining hydrogenation step in NOx reduction to NH3, demonstrating significant improvements in catalytic activity. The incorporation of dopants into the ZrO2 support results in a depletion of electron density within the Pt cocatalyst resulting in enhanced hydrogen transfer efficiency during the hydrogenation process. This study aims to provide insights into the catalytic activity of platinum-based ZrO2 catalysts and will help design new high-performance catalysts for the reduction of atmospheric pollutants and for energy applications.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06814E
Establishing stable and efficient Pt-free counter electrodes (CEs) is an important challenge for dye-sensitized solar cells (DSSCs). Ti3C2Tx MXene, with its high catalytic activity and conductivity, has gained attention as a CE in DSSCs. The focus of this paper is on the preparation of Ti3C2Tx decorated carbon nanotubes (CNTs) composite electrode materials (CNTs/Ti3C2Tx), and testing their performance as CEs in DSSCs. Through a series of electrochemical tests, a CNTs/Ti3C2Tx CE exhibits good electrocatalytic activity toward iodine-based electrolytes with low charge transfer resistance, which is close to the performance of a Pt CE. The photoelectric conversion efficiency (PCE) of the CNTs/Ti3C2Tx (1.0 wt%) CE-based DSSCs reaches 5.83%, which is much higher than that of the CNTs CE (3.70%), and approximates that of the Pt CE (6.61%). We attribute the improved performance to the synergistic effect of the excellent conductivity and unique two-dimensional chemical structure of Ti3C2Tx MXene. Moreover, the photostability test of continuous light exposure shows that the CNTs/Ti3C2Tx-1.0 wt% (C/T-1.0 wt%) CE exhibits good stability to the electrolyte. Therefore, CNTs/Ti3C2Tx composites can be used as an efficient Pt-free CE for DSSCs in the future.
Switching nanoscale temperature fields with high-order plasmonic modes in transition metal nanorods†
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06649E
Depending on the photoirradiation conditions, metal nanostructures exhibit various plasmonic modes, including dipolar, quadrupolar, and hexapolar modes. This work demonstrates numerically that these high-order plasmonic modes can be used to switch nanoscale temperature distributions during the plasmonic heating of a manganese (Mn) nanorod. The key feature of Mn is its low thermal conductivity. Generally, when noble metal nanostructures are used for plasmonic heating, the nanostructure surface will be almost isothermal regardless of the order of the excited plasmonic modes because of the high thermal conductivity of noble metals, e.g., the thermal conductivity of gold is 314 W m−1 K−1. However, unlike noble metals, Mn has a significantly lower thermal conductivity of 7.8 W m−1 K−1. Due to this lower thermal conductivity, the distinct spatial characteristics of the high-order plasmonic modes can be transcribed clearly into nanoscale temperature fields, which are achieved by generating polarization currents by high-order plasmons within the nanorod. These findings strongly suggest that high-order plasmonic modes hold significant potential for the advanced and precise manipulation of heat generation at the nanometer scale in thermoplasmonics.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA05348B
Herein, a ZrO2 added α-Fe2O3 photoanode that can split water at low applied potential is reported. First, the pristine hematite α-Fe2O3 photoanode was synthesized using an aerosol-assisted chemical vapour deposition (AACVD) method followed by modification with various amounts of ZrO2 (2 to 40%) in the form of thin films on conducting glass substrate. The XRD, Raman spectroscopy and scanning electron microscopy (SEM) analyses confirmed the presence of the monoclinic phase of ZrO2 in the composites with multifaceted particles of compact morphology. The optical analysis showed an increase in the absorbance and variation in band gap of the composites ascribed to the heterogeneity of the material. The photoelectrochemical studies gave a photocurrent density of 1.23 mA cm−2 at 1.23 V vs. RHE for the pristine hematite and remarkably higher value of 3.06 mA cm−2 for the optimized amount of ZrO2 in the modified α-Fe2O3 photoanode. To the best of our knowledge, this is the highest photocurrent reported for a ZrO2 containing photoanode. The optimized composite electrode produced nine times more oxygen than that produced by pristine hematite.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA07127H
In this work, amidequats and esterquats based on caprylic acid were investigated as promising compounds with surface properties and biological activity that are in harmony with the principles of green chemistry. Herein, caprylic acid, which is an essential component of the above compounds, is a noteworthy natural resource. Structural analysis was performed with the amphiphilic cations of the tested amidequats and esterquats, revealing two distinct factors, i.e., the elongation of the alkyl chain and the presence of two different functional groups; these factors undoubtedly affect the desired biological activity. These compounds were synthesized and characterized in terms of their physicochemical properties, among which surface activity is pivotal. In addition, the surfaces of the tested compounds were investigated through a detailed topographical analysis. The obtained results suggested that the esterquats exhibited higher surface activity, wettability and foamability than the amidequats. Antimicrobial studies, on the other hand, are not as conclusive. For shorter chains, esterquats are more active than amidequats, while for longer chains (over C12), the trend was the opposite. The amidequats and esterquats presented in this research may be a potential good replacement for antimicrobial formulations or as alternatives to surface-active agents used in industry.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06914A
Photoelectrochemical (PEC) cells made of low-cost, chemically stable, and abundant materials are crucial for green hydrogen production. In this regard, the fabrication of porous films with high light trapping ability and a large contact area is crucial for the production of efficient PEC cells. In this report, anatase TiO2 thin films with a porous double-layered structure were successfully prepared using a conventional spin-coating deposition method. Various amounts of polystyrene spheres were used as a pore-templating agent to control the porosity of the films. A range of characterization techniques, such as scanning electron microscopy, X-ray diffraction, X-ray photoelectron spectroscopy, and photoluminescence were employed to assess the morphology, structural and optical properties of prepared TiO2 films. PEC measurements revealed that prepared double-layered TiO2 thin films exhibit porosity-dependent photocatalytic activity. For example, TiO2 films with an optimized porous structure demonstrated an increase in photocurrent density by a factor of ∼2.23 (to 141.7 μA cm−2) and photoconversion efficiency improvement by a factor of ∼2.14 as compared to non-porous double-layered TiO2 reference films. Absorbance and photoluminescence analysis confirmed that improved PEC activity can be attributed to increased light absorption by the porous structure and reduced charge carrier recombination.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA04850K
Drilling engineering plays a pivotal role in the exploration and extraction of subsurface resources. It heavily depends on drilling fluid, which serves various essential functions including cooling the drill bit, removing drilled cuttings, maintaining formation pressure equilibrium, stabilizing the wellbore, transmitting hydraulic pressure, and safeguarding oil and gas reservoirs. Nonetheless, drilling fluid encounters multiple obstacles such as leakage control, waste fluid management, prevention of wellbore collapse, avoidance of hole enlargement, and environmental preservation. In order to surmount these challenges, the introduction of lubricants into the drilling fluid yields a multitude of advantages, encompassing equipment safeguarding, enhanced drilling efficiency, preservation of wellbore integrity, and bolstered drilling safety. These factors hold crucial significance in ensuring the triumph of drilling operations. This paper presents the introduction of a new lubricant derived from triolein. Following the preparation of graphene and triolein, they were incorporated into the drilling fluid system. A set of tests was subsequently conducted after aging at 240 °C for 16 hours. To assess the impact of the lubricant on the drilling fluid, an examination of rheological and filtration properties was conducted. Additionally, investigations into the friction coefficient, adhesion coefficient, and extreme pressure lubricity were carried out to evaluate the lubricating performance of the drilling fluid. Adding lubricants at a temperature of 240 degrees Celsius has successfully controlled the adhesion coefficient of the drilling fluid to below 0.2, reaching a minimum of 0.055, resulting in a reduction rate of over 70%. This indicates that the lubricant performs well at high temperatures, effectively reducing friction and enhancing drilling speed.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA07275D
Most ferroelectric oxides exhibit relatively wide bandgaps, which pose limitations on their suitability for photovoltaics application. CuNbO3 possesses potential ferroelectric properties with an R3c polar structure that facilitate the separation of charge carriers under illumination, promoting the generation of photovoltaic effects. The optical and ferroelectric properties of R3c-CuNbO3, as well as the effect of strain on the properties are investigated by first-principles calculation in this paper. The calculated results indicate that R3c-CuNbO3 possesses a moderate band gap to absorb visible light. The interaction of Cu–O and Nb–O bonds is considered to have a crucial role in the photovoltaic properties of CuNbO3, contributing to the efficient absorption of visible light. The bandgap of CuNbO3 becomes smaller and the density of states near the conduction and valence bands becomes relatively uniform in distribution under compressive conditions, which improves the photoelectric conversion efficiency to 29.9% under conditions of bulk absorption saturation. The ferroelectric properties of CuNbO3 are driven by the Nb–O bond interactions, which are not significantly weakened by the compressive strain. CuNbO3 is expected to be an excellent ferroelectric photovoltaic material by modulation of compressive strain due to the stronger visible light absorption and excellent ferroelectric behavior.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA07040A
The present study involves the synthesis of a new series of α-aminophosphonate derivatives in good yields with a simple workup via the Kabachnik–Fields reaction using lithium perchlorate (LiClO4) as a catalyst to facilitate the reaction. All the newly synthesized compounds were confirmed using various physical, spectroscopic, and analytical data, and the obtained results correlated with the proposed molecular structure. The in vitro antimicrobial activities of each compound were evaluated against different clinical isolates. The results indicated that among these derivatives, two compounds (5a and 5b) were the most active and displayed potent activity with MICs in the range from 0.06 to 0.25 μg mL−1 compared with fosfomycin and fluconazole as standard antibiotics. Moreover, the synthesized phosphonates displayed a broad spectrum of bactericidal and fungicidal activities depending on MICs, MBCs/MFCs, and the time-kill kinetics. In addition, the checkerboard assay showed synergistic and partial synergistic activities between the active compounds combined with fosfomycin and fluconazole. Furthermore, the SEM images showed distinct ruptures of the OM integrity of the FOS-R E. coli at their MICs, which was further indicated by the increased EtBr accumulation within the bacterial cells. Moreover, active derivatives revealed MurA inhibitory activity with IC50 values of 3.8 ± 0.39 and 4.5 ± 0.23 μM compared with fosfomycin (IC50 = 12.7 ± 0.27 μM). To our surprise, exposing 5a and 5b compounds to different gamma radiation doses revealed that 7.0 kGy eradicated the microbial load completely. Finally, the results of quantum chemical study supported the binding mode obtained from the docking study performed inside the active site of MurA (PDB: 1UAE), suggesting that these phosphonates may be promising safe candidates for MDR infection therapy clinical trials with no toxic effects on the normal human cells.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA07065D
Alloying can effectively modify electronic and optical properties of two-dimensional (2D) transition metal dichalcogenides (TMDs). However, efficient and simple methods to synthesize atomically thin TMD alloys need to be further developed. In this study, we synthesized 25 monolayer MoxW(1−x)S2ySe2(1−y) alloys by using a new liquid phase edge epitaxy (LPEE) growth method with high controllability. This straightforward approach can be used to obtain monolayer materials and operates on a self-limiting growth mechanism. The process allows the liquid solution to come into contact with the two-dimensional grains only at their edges, resulting in epitaxy confined only along the in-plane direction, which produces exclusively monolayer epitaxy. By controlling the weight ratio of MoS2/WSe2 (MoSe2/WS2), 25 monolayer MoxW(1−x)S2ySe2(1−y) alloys with different atomic ratios can be obtained on sapphire substrates, with band gap ranging from WS2 (1.55 eV) to MoSe2 (1.99 eV) and a continuously broad spectrum ranging from 623 nm to 800 nm. By adjusting the alloy composition, the carrier type and carrier mobility of alloy-based field-effect transistors can be modulated. In particular, the adjustable conductivity of MoxW(1−x)S2ySe2(1−y) alloys from n-type to bipolar type is achieved for the first time. This general synthetic strategy provides a foundation for the development of monolayer TMD alloys with multiple components and various 2D materials.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA90115G
Correction for ‘Functionalized cellulose nanofibrils in carbonate-substituted hydroxyapatite nanorod-based scaffold from long-spined sea urchin (Diadema setosum) shells reinforced with polyvinyl alcohol for alveolar bone tissue engineering’ by Muhammad Amir Jamilludin et al., RSC Adv., 2023, 13, 32444–32456, https://doi.org/10.1039/D3RA06165E.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA05564G
Barium sulfate (BaSO4) scale is dense and hard, making it difficult to remove using conventional acid and alkali treatments. Diethylenetriaminepentaacetic acid (DTPA) and its complexes have been identified as important chelating agents for the removal of BaSO4 scale. However, DTPA has good solubility only under strong alkali conditions, which in turn exacerbate scaling. To improve the solubility and chelation effectiveness of DTPA, penta sodium diethylenetriamine-pentaacetate (DTPA-5Na) was synthesized using chloroacetic acid, diethylenetriamine, sodium carbonate, and sodium hydroxide as raw materials. The structure of DTPA-5Na was characterized by infrared spectroscopy and 1H-NMR, and its chelation effectiveness was evaluated. Experimentation demonstrated that under conditions of 50 °C and with a molar ratio of chloroacetic acid (ClCH2COOH), sodium carbonate (Na2CO3), sodium hydroxide (NaOH), and diethylenetriamine (DETA) of 5.00 : 2.50 : 5.25 : 1.00, the reaction for 6 hours resulted in the optimal chelation value of DTPA-5Na at 76.8 mg CaCO3·per g. Analysis of the chelation and dissolution of BaSO4 scale using DTPA-5Na and microstructural scanning electron microscopy of the BaSO4 crystal indicate that DTPA-5Na functions through solubilization, lattice distortion, and flaking dispersion to remove BaSO4. Molecular dynamics simulation software was used to simulate the chelation mechanism of DTPA-5Na, where the results indicated strong adsorption of DTPA-5Na to the surface of BaSO4. The adsorption energy follows the order of (120) surface > (001) surface > (100) surface > (210) surface. The adsorption is mainly a result of the interaction between the carboxylic “O” atom in DTPA-5Na and the (001), (100), and (120) surfaces of BaSO4 scale, while N atoms in DTPA-5Na structure primarily interact with the (210) surface. The adsorption of “O” atoms is stronger than that of “N” atoms in the DTPA-5Na structure.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06495F
Currently, the use of magnetic physical adsorbents for detoxification is widely applied in the food industry; however, the fabrication of high-efficiency low-cost absorbents without damaging the nutritional quality of food is a major challenge. Herein, a simple, green, efficient, and cost-effective method for the magnetic solid-phase extraction of aflatoxin B1 (AFB1) from edible oils and aqueous matrices was developed using a dopamine-loaded biomass chitosan–iron–cobalt spinel oxide nanocomposite (DC/CFOS NC). The characterization, physicochemical processes, mechanism, and reusability of DC/CFOS were systematically evaluated in detail. It was found that the adsorption characteristic of DC/CFOS NC was accurately represented by the pseudo-second-order kinetics (k2 = 0.199 g mg−1 min−1) and Freundlich isotherm models (Kf = 1.139 (mg g−1) (L mg−1), R2 = 0.991)), and its adsorptive process is feasible, spontaneous, and exothermic. Benefiting from its high specific surface area, microporous structure, and polar/non-polar active sites, the as-prepared DC/CFOS exhibited an excellent adsorption performance for AFB1 (50.0 μg mL−1), as measured using the Freundlich isotherm model. The mechanistic studies demonstrated that the synergistic effects of the surface complexation and electrostatic interactions between the functional groups of DC/CFOS NC and AFB1 were the dominant adsorption pathways. Besides, DC/CFOS exhibited negligible impacts on the nutritional quality of the oil after the removal process and storage. Thus, DC/CFOS NC showed sufficient efficacy and safety in the removal of AFB1 from contaminated edible oil.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA07093J
The biological reduction of selenite (Se(IV)) or tellurite (Te(IV)) to Se0 or Te0 has received increasing attention, as related studies have favored the development of Se/Te pollution control methods. In the presence of the electron donor, the microbes acquired energy and transferred electrons to Se(IV) or Te(IV) to achieve their detoxication. However, the microbial electron transfer pathways involved in this process are still not fully understood. In this study, we reported that marine Shewanella sp. FDL-2 (FDL-2) was capable of reducing Se(IV) and Te(IV) through a novel riboflavin-involved pathway. The results showed that FDL-2 can effectively reduce 10 mM Se(IV) and 5 mM Te(IV) to Se0 and Te0, which was further confirmed by XPS and XRD analyses. RT-qPCR results indicate the upregulation of genes coding flavin-related proteins, and the production of flavin-related substances by strain FDL-2 during Se(IV)/Te(IV) bioreduction was proven by fluorescence chromatography analysis. In addition, the presence of riboflavin enhanced the electron transfer efficiency, indicating its promoting effect on the bioreduction of Se(IV)/Te(IV). Overall, our results highlight a riboflavin-involved electron transfer pathway during Se(IV)/Te(IV) bioreduction and thus deepen our understanding of the corresponding mechanism.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06909E
Herein, a 110 A commercial, Si continuous current diode with high heat dissipation power is attached to Cu@Sn@Ag preform, formed by electroplating and physical vapor deposition, and pressed into a preformed sheet under a pressure of 5–10 MPa. The prepared dense three-dimensional network of Cu/Cu3Sn/Ag3Sn joint, based on Cu@Sn@Ag preform obtained using transient liquid-phase diffusion soldering technology, can withstand high temperatures up to 600 °C in power device applications. The mechanical and thermal performance and power cycle reliability of the Cu@Sn@Ag joint are investigated and comparatively analyzed with PbSn5Ag2.5 joints. The results show that the average shear strength of the Cu@Sn@Ag joint is ∼35 MPa, which exceeds that of PbSn5Ag2.5 solder joint, and is similar to that of sintered nano-silver solder joint; the minimum thermal resistance of the corresponding device is ∼0.18 K W−1, near to that of PbSn5Ag2.5 joint. The growth rate of the forward voltage drops below 2% following 150 000 active power cycles, with a junction temperature difference below 60 °C, meeting the requirements of reliability test standards for vehicle specifications. It is concluded that the performance and power cycle reliability of the Cu@Sn@Ag joint are better than those of the PbSn5Ag2.5 joint.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA07630J
A convenient synthesis of enantiopure mixed donor phosphine–phosphite ligands has been developed incorporating P-stereogenic phosphanorbornane and axially chiral bisnaphthols into one ligand structure. The ligands were applied in Pd-catalyzed asymmetric allylic substitution of diphenylallyl acetate, Rh-catalyzed asymmetric hydroformylation of styrene and Rh-catalyzed asymmetric hydrogenation of an acetylated dehydroamino ester. Excellent branched selectivity was observed in the hydroformylation although low ee was found. Moderate ee's of up to 60% in allylic substitution and 50% in hydrogenation were obtained using bisnaphthol-derived ligands.
RSC Advances ( IF 4.036 ) Pub Date : , DOI: 10.1039/D3RA06438G
Acid-protonated crystalline silicon carbide-supported carbon nitride photocatalytic composites were successfully prepared by the impregnation-heat treatment method (P-g-C3N4/β-SiC and P-g-C3N4/α-SiC). The samples were characterized by X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), X-ray photoelectron spectroscopy (XPS), Fourier transform infrared (FT-IR), UV-vis diffuse reflectance spectra (UV-vis-DRS) photoluminescence (PL), etc. The results of SEM showed that the P-g-C3N4/β-SiC and P-g-C3N4/α-SiC materials were transformed from large-area lamellar structures to uniform and dispersed lamellar particles. The UV-vis-DRS and PL showed that the recombination probability of photogenerated electron–hole pairs of P-g-C3N4/β-SiC and P-g-C3N4/α-SiC samples decreased and the band gap increased. The results of photocatalytic degradation of alizarin red S (ARS), acid fuchsin (AF), and basic fuchsin (BF) showed that the samples P-g-C3N4/β-SiC and P-g-C3N4/α-SiC had excellent photocatalytic degradation performance. It is worth noting that the degradation performance of the sample P-g-C3N4/β-SiC on the three dyes is better than that of P-g-C3N4/α-SiC. The electron spin resonance spectra (ESR) results showed that the ˙O2− and ˙OH produced by the two catalysts during the dye degradation process played a leading role in the degradation reaction. Fortunately, the catalyst maintains an excellent cycle life and can be reused more than seven times while degrading all three dyes.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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化学3区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
4.90 | 84 | Science Citation Index Expanded | Not |
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